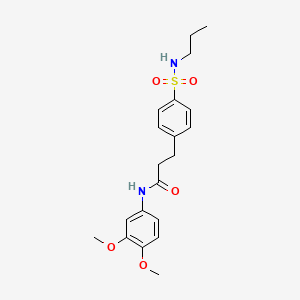
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide, also known as MPOT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using a variety of methods and has been shown to have a unique mechanism of action that makes it useful for a wide range of biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide involves the selective inhibition of certain types of ion channels, including voltage-gated potassium channels and calcium-activated potassium channels. This inhibition results in a decrease in the activity of these channels, which can have various physiological effects depending on the specific channels being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide depend on the specific ion channels being targeted. For example, inhibition of voltage-gated potassium channels can result in changes in neuronal excitability and synaptic transmission, while inhibition of calcium-activated potassium channels can affect smooth muscle contraction and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide in lab experiments is its selectivity for certain types of ion channels, which allows for more precise and targeted studies of these channels. However, one limitation of using 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide, including further studies of its mechanism of action and its potential therapeutic applications. Additionally, new synthesis methods and modifications to the structure of 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide could lead to the development of more selective and potent compounds for use in scientific research.
Métodos De Síntesis
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 3-propyl-1,2,4-oxadiazol-5-amine in the presence of a base. This reaction results in the formation of 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications, including as a tool for studying the role of ion channels in cellular physiology and as a potential therapeutic agent for various diseases. 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzenesulfonamide has been shown to selectively inhibit the activity of certain types of ion channels, making it a useful tool for studying the physiological functions of these channels.
Propiedades
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-5-18-20-19(26-21-18)16-12-15(10-11-17(16)25-3)27(23,24)22-14-8-6-13(2)7-9-14/h6-12,22H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUMXGATZLURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

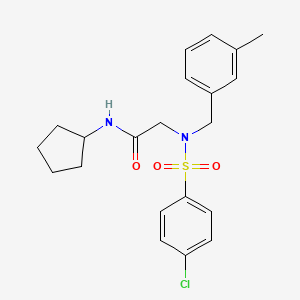

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)

![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)
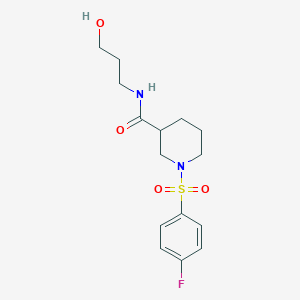

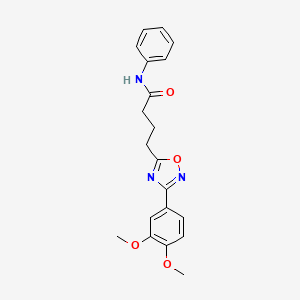
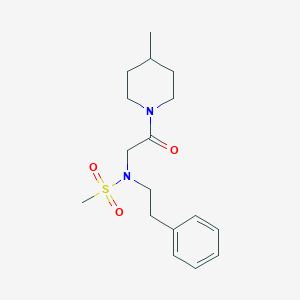
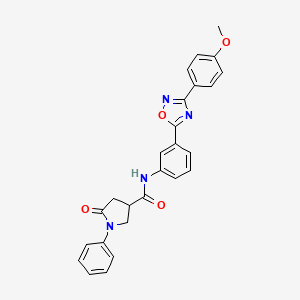
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)


